molecular formula C16H23BrN2O4 B1439750 Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate CAS No. 1186311-11-4

Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate

Cat. No. B1439750
M. Wt: 387.27 g/mol
InChI Key: WTVFNKDDXNZPNR-UHFFFAOYSA-N
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Description

Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23BrN2O4 and its molecular weight is 387.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of 5-Substituted Pyrroles Precursors of Prodigiosin

The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, a related compound, has been studied for its reactions with singlet oxygen, leading to peroxidic intermediates. These intermediates can couple with nucleophiles to yield 5-substituted pyrroles, which are precursors of prodigiosin and its analogues (Wasserman et al., 2004).

2. Structural Characterization and Thermal Analyses

Research involving tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a structurally similar compound, includes its synthesis, characterization using FTIR, NMR methods, and X-ray crystallographic analysis. These studies provide insights into the molecular and crystal structures stabilized by intramolecular hydrogen bonds (Çolak et al., 2021).

3. Antibacterial Activity of Fluoronaphthyridines

The tert-butyl moiety, as part of fluoronaphthyridines, has been studied for its in vitro and in vivo antibacterial activities. These studies explore the structural activity relationships and the influence of different substituents on antibacterial efficacy (Bouzard et al., 1992).

4. Antiinflammatory Activities

Compounds containing the tert-butyl group, such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been synthesized and evaluated for their antiinflammatory and analgesic properties. These studies demonstrate potential applications in developing drugs with reduced side effects compared to existing treatments (Ikuta et al., 1987).

5. Radioprotective Effects of Chiral Nitronyl Nitroxyl Radicals

Novel chiral nitronyl nitroxyl radicals, including compounds with tert-butyl groups, have been synthesized and evaluated for their cytotoxic and radioprotective effects. These compounds show potential as radioprotection drugs (Qin et al., 2009).

properties

IUPAC Name

tert-butyl 3-[(5-bromo-3-methoxypyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4/c1-16(2,3)23-15(20)19-6-5-11(9-19)10-22-14-13(21-4)7-12(17)8-18-14/h7-8,11H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVFNKDDXNZPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=C(C=N2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122986
Record name 1,1-Dimethylethyl 3-[[(5-bromo-3-methoxy-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate

CAS RN

1186311-11-4
Record name 1,1-Dimethylethyl 3-[[(5-bromo-3-methoxy-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[(5-bromo-3-methoxy-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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